Lauroyl coenzyme A
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Overview
Description
Lauroyl-CoA(4-) is an acyl-CoA(4-) arising from deprotonation of phosphate and diphosphate functions of lauroyl-CoA; major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a saturated fatty acyl-CoA(4-) and a medium-chain fatty acyl-CoA(4-). It is a conjugate base of a lauroyl-CoA.
Scientific Research Applications
Role in Fatty Acid Biosynthesis
Lauroyl coenzyme A is integral to the process of fatty acid biosynthesis, particularly in bacteria like Mycobacterium tuberculosis. It participates in the initial stages of fatty acid chain extension, crucial for forming cell wall mycolic acids. The enzyme beta-ketoacyl-acyl carrier protein synthase III (FabH) in M. tuberculosis uses lauroyl-CoA to extend fatty acid chains, a process vital for the bacterium's survival and pathogenicity. The interaction of lauroyl-CoA with FabH has been elucidated through the study of crystal structures, revealing insights into the enzyme's substrate specificity and mechanism of action (Musayev et al., 2005).
Importance in Coenzyme A Biosynthesis
Coenzyme A (CoA) is a fundamental cofactor involved in numerous metabolic pathways, including the metabolism of fatty acids. The biosynthesis of CoA is a multi-step process that involves the transformation of vitamin B5 into CoA, with lauroyl-CoA being a potential intermediate or related molecule in this pathway. Recent studies have shed light on the genetics, enzymology, and regulation of CoA biosynthesis across different organisms, highlighting its critical role in cellular metabolism and the potential of the biosynthetic pathway as a target for developing new antibacterial drugs (Leonardi et al., 2005).
properties
Product Name |
Lauroyl coenzyme A |
---|---|
Molecular Formula |
C33H54N7O17P3S-4 |
Molecular Weight |
945.8 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-dodecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C33H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/p-4/t22-,26-,27-,28+,32-/m1/s1 |
InChI Key |
YMCXGHLSVALICC-GMHMEAMDSA-J |
Isomeric SMILES |
CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Canonical SMILES |
CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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